3-Cyano-5-isopropoxybenzoic acid
Overview
Description
3-Cyano-5-isopropoxybenzoic acid is an organic compound with the molecular formula C11H11NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group at the 3-position and an isopropoxy group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-isopropoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-aldehyde-4-ethyl hydroxybenzoate from ethyl p-hydroxybenzoate. This intermediate is then converted to 3-cyano-4-ethyl hydroxybenzoate, followed by the formation of 3-cyano-4-ethyl isopropoxybenzoate. Finally, 3-cyano-4-ethyl isopropoxybenzoate is hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound aim to optimize yield and minimize the use of hazardous reagents. One such method avoids the use of virulent cyanide, such as cuprous cyanide, making it more suitable for large-scale production . The process involves the use of readily available and cost-effective raw materials, enhancing its industrial viability.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyano-5-isopropoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of diseases like multiple sclerosis.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyano-5-isopropoxybenzoic acid involves its interaction with specific molecular targets. For instance, it acts as an agonist for sphingosine-1-phosphate receptors (S1P1 and S1P5), which are involved in immune modulation and other physiological processes . The compound’s effects are mediated through these receptors, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-isopropoxybenzoic acid: Similar structure but with different positional isomerism.
2,4-Dichloro-3-cyano-5-fluorobenzoic acid: Shares a similar core structure but has additional chlorine and fluorine substituents.
Uniqueness
3-Cyano-5-isopropoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an S1P receptor agonist sets it apart from other similar compounds, making it valuable in therapeutic research.
Properties
IUPAC Name |
3-cyano-5-propan-2-yloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-10-4-8(6-12)3-9(5-10)11(13)14/h3-5,7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXQERPGKPOHMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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